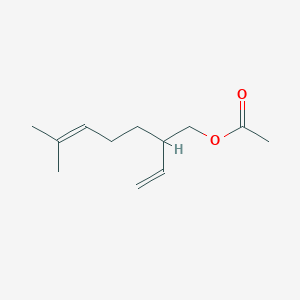
Myrcenylacetat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Myrcenylacetat can be synthesized through the esterification of myrcene with acetic acid or acetic anhydride . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Chemical Reactions Analysis
Scientific Research Applications
Myrcenylacetat has several scientific research applications:
Mechanism of Action
Myrcenylacetat is similar to other acetate esters such as geranyl acetate, citronellyl acetate, and linalyl acetate . it is unique in its woody, cologne-like odor and its specific applications in the fragrance industry . Unlike other acetate esters, this compound is particularly effective in blending with Styrax products, Patchouli, and Bergamot in “Oriental” types of fragrances .
Comparison with Similar Compounds
- Geranyl acetate
- Citronellyl acetate
- Linalyl acetate
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2-ethenyl-6-methylhept-5-enyl) acetate |
InChI |
InChI=1S/C12H20O2/c1-5-12(9-14-11(4)13)8-6-7-10(2)3/h5,7,12H,1,6,8-9H2,2-4H3 |
InChI Key |
WZJLVKCNKMFUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(COC(=O)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)

![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
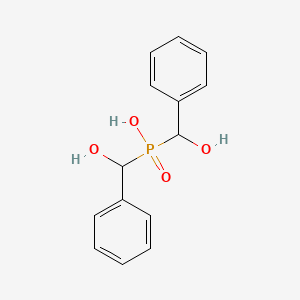
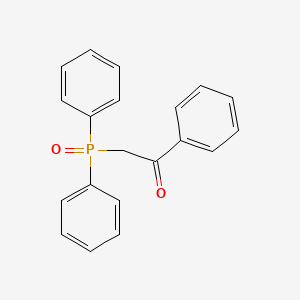
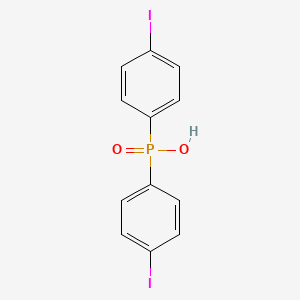
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
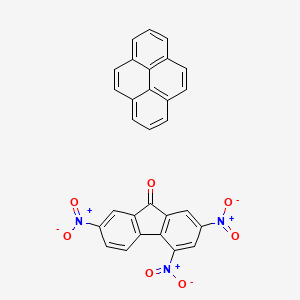
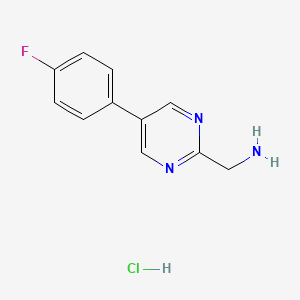
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
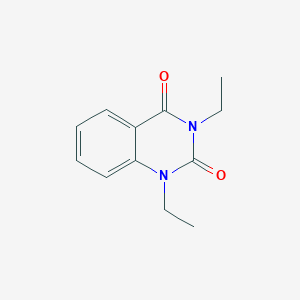
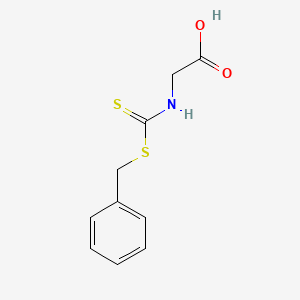
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
